

Application Notes and Protocols for Molecular Probes

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Important Note: Comprehensive searches for a molecular probe named "Nibroxane" did not yield specific scientific literature detailing its use in research or drug development. A variant, "nibroxan," was identified in patent filings among lists of various chemical compounds, including antimicrobials[1][2]. However, no information regarding its mechanism of action as a molecular probe, its molecular target, or its application in studying signaling pathways is publicly available.

Therefore, the following application notes and protocols are provided as a generalized template for a hypothetical fluorescent molecular probe targeting the Androgen Receptor (AR), a common target in cancer research. This template is designed to serve as a guide for researchers, scientists, and drug development professionals on how to structure and present data for a molecular probe.

Hypothetical Probe: AR-Fluor 750

Description: AR-Fluor 750 is a novel, high-affinity, near-infrared fluorescent probe designed to selectively bind to the ligand-binding domain of the Androgen Receptor. Its fluorescence is significantly enhanced upon binding to AR, allowing for real-time visualization and quantification of AR expression and activity in live cells and in vivo models.

Quantitative Data Summary

The following tables summarize the key characteristics of AR-Fluor 750.



Table 1: Photophysical Properties of AR-Fluor 750

Property	Value
Excitation Maximum (\(\lambda\ext{ex}\)	748 nm
Emission Maximum (λem)	768 nm
Molar Extinction Coefficient	150,000 M ⁻¹ cm ⁻¹
Quantum Yield (unbound)	0.05
Quantum Yield (bound to AR)	0.45

Table 2: Binding Affinity and Specificity of AR-Fluor 750

Parameter	Cell Line	Value
Binding Affinity (Kd)	LNCaP	1.5 nM
VCaP	1.2 nM	
IC50 (Competition Assay)	LNCaP	13 nM
Selectivity vs. ERα	-	>1000-fold
Selectivity vs. PR	-	>800-fold
Selectivity vs. GR	-	>500-fold

Data presented here is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Staining of Androgen Receptor in Live Cells

This protocol describes the use of AR-Fluor 750 for fluorescently labeling AR in cultured cells.

Materials:



- AR-Fluor 750 (1 mM stock in DMSO)
- AR-positive cell line (e.g., LNCaP, VCaP)[3]
- AR-negative cell line (e.g., PC3) for control[3]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Hoechst 33342 for nuclear counterstaining
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Seeding: Seed cells in a glass-bottom 35 mm dish or a 96-well plate suitable for imaging. Allow cells to adhere and grow to 60-70% confluency.
- Probe Preparation: Prepare a working solution of AR-Fluor 750 by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 100 nM.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the 100 nM AR-Fluor 750 working solution to the cells.
- Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
- Counterstaining (Optional): Add Hoechst 33342 to the medium at a final concentration of 1 µg/mL and incubate for an additional 10 minutes.
- Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.



 Imaging: Add fresh culture medium to the cells and image immediately using a fluorescence microscope. For AR-Fluor 750, use a Cy7 or similar far-red filter set.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding specificity of AR-Fluor 750.

Materials:

- AR-Fluor 750
- Unlabeled AR antagonist (e.g., enzalutamide)
- AR-positive cells
- Assay buffer (e.g., PBS with 0.1% BSA)
- Multi-well plate reader with fluorescence capabilities

Procedure:

- Cell Preparation: Prepare a suspension of AR-positive cells at a density of 1 x 10⁶ cells/mL in assay buffer.
- Competitor Dilution Series: Prepare a serial dilution of the unlabeled AR antagonist.
- Assay Setup:
 - \circ In a 96-well plate, add 50 μL of the cell suspension to each well.
 - Add 25 μL of the competitor dilution series to the respective wells.
 - \circ Add 25 μ L of 4X AR-Fluor 750 working solution (to achieve a final concentration equal to the Kd) to all wells.
- Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
- Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.



 Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations Signaling Pathway

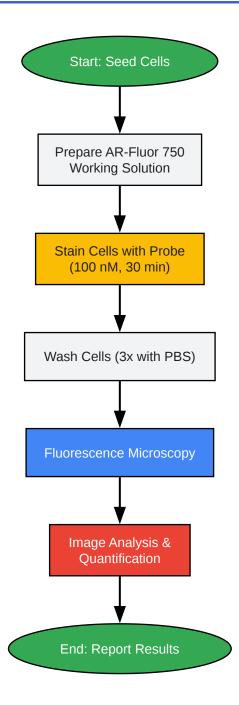


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Caption: Simplified Androgen Receptor signaling pathway.

Experimental Workflow





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Caption: Workflow for in vitro cell staining with a fluorescent probe.

We advise verifying the chemical name and structure of "**Nibroxane**" and searching for it in chemical databases such as PubChem or SciFinder for more specific information. If more details about the molecule can be provided, a more accurate and useful set of application notes can be generated.



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